The synthesis of tert-butyl N-{6-oxabicyclo[3.1.0]hexan-3-yl}carbamate typically involves the reaction of a suitable bicyclic precursor with tert-butyl isocyanate. The following are key aspects of the synthesis process:
The molecular structure of tert-butyl N-{6-oxabicyclo[3.1.0]hexan-3-yl}carbamate features a bicyclic framework that contributes to its unique properties:
Property | Value |
---|---|
Molecular Formula | C_{11}H_{19}N_{1}O_{3} |
Molecular Weight | 213.27 g/mol |
InChI Key | MDDFPMSSGDRICA-UHFFFAOYSA-N |
Canonical SMILES | CC1(CC2C(C1)O2)NC(=O)OC(C)(C)C |
tert-butyl N-{6-oxabicyclo[3.1.0]hexan-3-yl}carbamate can participate in various chemical reactions:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Aqueous medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Amines or alcohols | Presence of a base |
The mechanism of action for tert-butyl N-{6-oxabicyclo[3.1.0]hexan-3-yl}carbamate involves interactions with specific molecular targets:
The physical and chemical properties of tert-butyl N-{6-oxabicyclo[3.1.0]hexan-3-yl}carbamate contribute to its functionality:
Property | Value |
---|---|
Boiling Point | Not specified |
Purity | 97% |
Appearance | White crystalline solid |
tert-butyl N-{6-oxabicyclo[3.1.0]hexan-3-yl}carbamate has several scientific applications:
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: